molecular formula C20H29O2- B1262835 (5Z,7E,9E,14Z,17Z)-icosapentaenoate

(5Z,7E,9E,14Z,17Z)-icosapentaenoate

Cat. No. B1262835
M. Wt: 301.4 g/mol
InChI Key: XGTCGDUVXWLURC-FZNBEQTOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z,7E,9E,14Z,17Z)-icosapentaenoate is the conjugate base of (5Z,7E,9E,14Z,17Z)-icosapentaenoic acid;  major species at pH 7.3. It is a conjugate base of a (5Z,7E,9E,14Z,17Z)-icosapentaenoic acid.

Scientific Research Applications

  • Natural Sources and Derivatives :

    • Leiopathic acid, a novel hydroxydocosapentaenoic acid, was found in the black coral Leiopathes sp. This study discovered novel fatty acids besides (5Z,7E,9E,14Z,17Z)-icosapentaenoate (Guerriero, D'Ambrosio, & Peitra, 1988).
  • Synthesis and Structural Studies :

    • Research on the synthesis of fatty acids with photoactive conjugated tetraene groups, including variants of icosapentaenoic acids, has been conducted to explore applications in fluorescence techniques and UV light-induced cross-linking to membrane proteins (Kuklev & Smith, 2004).
    • Syntheses of metabolites from icosapentaenoic acid have been accomplished, highlighting the importance of structural modifications in understanding biochemical pathways (Flock & Skattebol, 2000).
  • Biological Activities and Applications :

    • Studies have shown that conjugated trienes of icosapentaenoic acid, such as those in red algae, can induce apoptosis in human tumor cells. This suggests potential applications in cancer research and therapy (Tsuzuki, Tanaka, Kuwahara, & Miyazawa, 2005).
    • A study on the red alga Neodilsea yendoana identified a novel icosanoid lipobetaine derived from icosapentaenoic acid, expanding understanding of marine bioactive compounds (Ishida, Matsuo, Suzuki, Sato, & Matsumoto, 1994).
    • Research on the biosynthesis of conjugated triene-containing fatty acids by a novel isomerase from the red marine alga Ptilota filicina has implications for understanding the enzymatic processes involved in the formation of these compounds (Wise, Hamberg, & Gerwick, 1994).
  • Health and Nutritional Aspects :

    • A study on the formation of hepoxilin A4, B4, and trioxilins from icosapentaenoic acid highlights the potential health implications of these compounds, particularly in the context of insulin secretion and metabolic regulation (Pace-Asciak, 1986).
    • Research has also been conducted on icosapent ethyl, a pure EPA omega-3 fatty acid, and its effects on lipoprotein particle concentration and size, which is relevant for understanding cardiovascular health and lipid metabolism (Bays et al., 2012).
  • Endocrine and Environmental Effects :

    • Investigation into the endocrine-disrupting effects of various compounds, including icosapentaenoic acid, provides insight into potential environmental and health impacts of these substances (Michalíková et al., 2019).

properties

Product Name

(5Z,7E,9E,14Z,17Z)-icosapentaenoate

Molecular Formula

C20H29O2-

Molecular Weight

301.4 g/mol

IUPAC Name

(5Z,7E,9E,14Z,17Z)-icosa-5,7,9,14,17-pentaenoate

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/p-1/b4-3-,7-6-,12-11+,14-13+,16-15-

InChI Key

XGTCGDUVXWLURC-FZNBEQTOSA-M

Isomeric SMILES

CC/C=C\C/C=C\CCC/C=C/C=C/C=C\CCCC(=O)[O-]

Canonical SMILES

CCC=CCC=CCCCC=CC=CC=CCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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